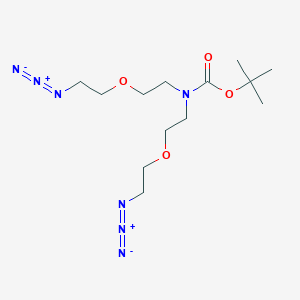

N-Boc-N-bis(PEG1-azide)

Description

Contextualization within Bifunctional Linker Chemistry

Bifunctional linkers are molecules that possess two reactive ends, allowing them to connect different molecular entities. N-Boc-N-bis(PEG1-azide) is a prime example of a branched, bifunctional linker. dcchemicals.comaxispharm.com The two azide (B81097) groups can participate in reactions to link to other molecules, while the Boc-protected amine provides a latent reactive site that can be revealed under specific chemical conditions. This dual functionality is highly sought after in applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation. xcessbio.com

The branched nature of N-Boc-N-bis(PEG1-azide), with its two azide-terminated PEG arms, offers advantages over linear linkers, including the potential for increased solubility and altered spatial orientation of the conjugated molecules. axispharm.com

| Feature | Description | Significance in Research |

|---|---|---|

| Bifunctionality | Possesses two distinct types of reactive groups: two azides and one protected amine. | Allows for the sequential and controlled conjugation of different molecules. |

| Branched Structure | Two PEG1-azide arms extend from a central nitrogen atom. | Provides specific spatial arrangements and can enhance solubility. axispharm.com |

| Latent Reactivity | The Boc-protected amine is unreactive until the Boc group is removed. | Enables multi-step synthetic strategies where the amine is revealed at a specific point. dcchemicals.com |

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Materials Science Research

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely utilized in biomedical applications. sigmaaldrich.comnews-medical.net The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique to improve the pharmacokinetic properties of therapeutic agents. nih.gov PEGylation can enhance the solubility and stability of drugs, prolong their circulation time in the bloodstream, and reduce their immunogenicity. axispharm.comsigmaaldrich.comnih.gov

Role of Azide Functionality in Bioorthogonal Chemical Reactions

The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Azides are small, stable, and generally non-reactive with most biological molecules, making them ideal chemical reporters. nih.govru.nl

The primary utility of the azide groups in N-Boc-N-bis(PEG1-azide) lies in their ability to participate in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). labinsights.nlacs.org These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them perfect for bioconjugation. labinsights.nl For instance, the azide groups on the linker can react with alkyne-functionalized biomolecules, nanoparticles, or surfaces to form stable triazole linkages. dcchemicals.comaxispharm.com This powerful ligation strategy is employed in a wide range of applications, from labeling and imaging biomolecules to constructing complex molecular architectures. nih.govcas.org

| Reaction | Key Features | Catalyst/Promoter | Suitability for Live Systems |

|---|---|---|---|

| Staudinger Ligation | Forms an amide bond from an azide and a phosphine. nih.gov Slow kinetics. acs.org | None (phosphine reagent) | Yes |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fast and high-yielding reaction between an azide and a terminal alkyne. acs.org | Copper(I) | Limited due to copper toxicity. wikipedia.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between an azide and a strained cyclooctyne (B158145). acs.org Copper-free. wikipedia.org | Ring strain of the cyclooctyne | Yes |

Overview of the tert-Butoxycarbonyl (N-Boc) Protecting Group in Multistep Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.com Its function is to temporarily block the reactivity of an amine group to prevent it from participating in unwanted side reactions during a multi-step synthesis. nih.govacs.org The Boc group is valued for its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.comnih.gov

A key feature of the Boc group is its susceptibility to cleavage under acidic conditions. wikipedia.orgtotal-synthesis.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to deprotect the amine, releasing it for subsequent reactions. wikipedia.orgacs.org This acid-lability makes the Boc group "orthogonal" to other protecting groups that are removed under different conditions (e.g., base-labile or hydrogenation-labile groups), allowing for selective deprotection in complex molecules. total-synthesis.com In N-Boc-N-bis(PEG1-azide), the Boc group allows researchers to perform click reactions with the azide groups first, and then deprotect the amine to introduce another molecule or functional group. dcchemicals.com Milder methods for Boc deprotection, such as using oxalyl chloride in methanol, have also been developed. nih.govrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPOSUHEHQKFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for the Synthesis of N Boc N Bis Peg1 Azide

Precursor Selection and Strategic Functionalization for PEG-Azide Scaffold Construction

The construction of the N-Boc-N-bis(PEG1-azide) scaffold begins with the selection of appropriate precursor molecules. A common strategy involves starting with a molecule containing a central nitrogen atom that can be bis-functionalized with PEG1 chains, which are subsequently converted to azides.

A convergent synthesis pathway can provide trifunctional oligoethyleneglycol-amine linkers. rsc.org This can be achieved through the reductive coupling of a primary azide (B81097) to bifunctional oligo(ethylene glycol) (OEG)-azide precursors, resulting in a symmetrical dialkylamine with two terminal functional groups and a central nitrogen. rsc.org

The synthesis often starts from commercially available materials that undergo a series of transformations. For instance, α,ω-dihydroxy PEG can be modified to introduce the desired functionalities. nih.gov The hydroxyl end-groups are typically converted to a more reactive species to facilitate the subsequent introduction of the azide groups.

Optimized Reaction Conditions for Azidation of PEG-Based Intermediates

The introduction of the azide functionality onto the PEG backbone is a critical step in the synthesis. This is typically achieved through nucleophilic substitution or other azide formation pathways.

A widely used method for introducing an azide group is through a nucleophilic substitution reaction. tandfonline.comtandfonline.comalfa-chemistry.com This often involves the conversion of the terminal hydroxyl groups of the PEG precursor into good leaving groups, such as tosylates or mesylates. mdpi.comsemanticscholar.orgresearchgate.net The reaction of the tosylated or mesylated PEG with an azide salt, such as sodium azide (NaN₃), in a suitable solvent then yields the desired PEG-azide. epfl.chmdpi.com

The use of polyethylene (B3416737) glycol (PEG) itself, specifically PEG 400, as a reaction medium has been shown to be an efficient and environmentally friendly option for the synthesis of organic azides from halides via nucleophilic substitution with sodium azide. tandfonline.comtandfonline.com This method offers several advantages, including mild reaction conditions, operational simplicity, and good functional group tolerance. tandfonline.comtandfonline.com The plausible mechanism involves the complexation of the sodium cation by the oxygen atoms of the PEG chain, which loosens the interaction with the azide anion and enhances its nucleophilicity. tandfonline.comtandfonline.com

A typical procedure involves stirring a mixture of the halide precursor and sodium azide in PEG 400 at room temperature. tandfonline.com The reaction progress can be monitored by thin-layer chromatography (TLC). tandfonline.com

While nucleophilic substitution is common, other methods for azide formation exist. For instance, the reaction of di-tert-butyl dicarbonate (B1257347) or a chloroformate with sodium azide and an aromatic carboxylic acid can produce an acyl azide. organic-chemistry.org This acyl azide can then undergo a Curtius rearrangement to form an isocyanate, which can be trapped to yield the desired product. organic-chemistry.org Additionally, sulfonyl azides can be synthesized from sulfonyl chlorides and sodium azide using PEG-400 as a reaction medium. researchgate.net

The "click" chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another important pathway where azide-functionalized molecules are key reactants. frontiersin.org N-Boc-N-bis(PEG1-azide) contains azide groups that can readily participate in such reactions with alkyne-containing molecules. chemondis.com

Nucleophilic Substitution Protocols for Azide Introduction

Chemoselective N-Boc Protection Strategies for Nitrogen Functionality

The protection of the central nitrogen atom with a tert-butyloxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions during the synthesis. The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. tandfonline.combiochempeg.com

A simple and efficient method for the N-Boc protection of amines utilizes PEG-400 as an environmentally friendly reaction medium at room temperature. tandfonline.comresearchgate.net In this protocol, the amine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in PEG-400. tandfonline.com This method has been shown to be highly chemoselective for a variety of aliphatic, aromatic, and heteroaromatic amines, affording the corresponding N-tert-butyl-carbamates in good to excellent yields with short reaction times. tandfonline.comresearchgate.net

The use of a catalyst is not always necessary, but some protocols employ catalysts like nano-Fe₃O₄ for the chemoselective N-Boc protection of amines in ethanol (B145695) at room temperature. academie-sciences.fr Another approach involves the use of DMAP (4-dimethylaminopyridine) and DIPEA (N,N-diisopropylethylamine) as catalysts for the Boc protection of secondary amines in pyrazole (B372694) nuclei. japsonline.com

A general procedure for N-Boc protection involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758), and treating it with di-tert-butyl dicarbonate in the presence of a base like DIPEA. rsc.org The reaction is typically stirred for a few hours, and its completion can be monitored using methods like the Kaiser test to detect any remaining free primary amine. rsc.org

Purification Methodologies for N-Boc-N-bis(PEG1-azide) and its Precursors

Purification of the final product and its intermediates is essential to obtain a compound of high purity, which is critical for its intended applications. Chromatographic techniques are the primary methods used for this purpose.

The purification of PEGylated compounds can be challenging due to their polar nature and tendency to streak on silica (B1680970) gel. reddit.com However, various chromatographic techniques have been successfully employed.

Column Chromatography: For the purification of PEG-containing compounds, a common eluent system is a mixture of chloroform (B151607) and methanol, often in a 10:1 ratio. reddit.com For compounds with free amino groups, the addition of a small amount of aqueous concentrated ammonia (B1221849) (e.g., 1%) to the eluent can be beneficial. reddit.com Conversely, for compounds with free carboxyl groups, adding 1-2% of formic acid can improve separation. reddit.com A slow gradient of 1-10% of a 1:1 mixture of ethanol and isopropanol (B130326) in chloroform has also been found to provide better separation than methanol-based systems for some PEG-containing compounds. reddit.com

Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, SEC is effective for removing unreacted PEG, native proteins (in the context of protein PEGylation), and other low molecular weight byproducts from the reaction mixture.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of a molecule, altering its binding properties to the IEX resin. This principle can be exploited to separate PEGylated species from their un-PEGylated counterparts and even to separate positional isomers with the same degree of PEGylation.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While not as commonly used as SEC or IEX for PEGylated compounds, HIC can be a valuable supplementary technique, particularly for purifying species that are difficult to separate by IEX. tudelft.nl

Reverse Phase Chromatography (RPC) / High-Performance Liquid Chromatography (RP-HPLC): RPC is widely used for the purification of peptides and small proteins and can also be applied to the separation of PEGylated conjugates, especially on an analytical scale for identifying PEGylation sites and separating positional isomers.

The general purification strategy for PEGylated compounds often involves a multi-step chromatographic process to achieve high purity. nih.govresearchgate.net For example, an initial cation exchange (CEX) chromatography step might be followed by a polishing step using HIC. nih.gov

Recrystallization and Precipitation Methods

The purification of PEGylated compounds, including derivatives like N-Boc-N-bis(PEG1-azide), presents unique challenges due to their physical properties. While chromatographic techniques are frequently the primary method for achieving high purity, non-chromatographic methods such as recrystallization and precipitation play a crucial role, particularly in the workup stages and for the purification of precursors or analogous structures. Research into the purification of Boc-protected and azido-functionalized PEG linkers highlights several methodological approaches.

Purification of the final N-Boc-N-bis(PEG1-azide) product and its synthetic intermediates often involves precipitation and washing steps to remove unreacted reagents and byproducts. For instance, in the synthesis of related azido-PEG compounds, after the initial reaction and concentration, dichloromethane (DCM) is often added, and the solution is washed multiple times with brine to remove water-soluble impurities. The organic layer is then dried, typically over magnesium sulfate (B86663) (MgSO4), and concentrated rsc.org. In other procedures involving Boc-protected diamines, unreacted starting material has been removed by washing the crude product with diethyl ether nih.gov.

Precipitation is a commonly employed technique to isolate PEG derivatives from a reaction mixture. A frequent strategy involves dissolving the crude product in a minimal amount of a good solvent and then adding a large volume of a poor solvent (an anti-solvent) to induce precipitation. For example, a process for preparing polyethylene glycol-bis amine (PEG-bis amine) involves precipitating the product from a chloroform solution by the addition of ethyl ether google.com. Similarly, in the synthesis of a diazide intermediate from a ditosylate precursor, the crude product was resuspended in diethyl ether, and the insoluble materials were removed by filtration over a filter aid like Hyflo rsc.org. This indicates that ether-based solvents are effective as anti-solvents for precipitating PEG-azide compounds.

For Boc-protected compounds, specific crystallization techniques have been developed. A patented method for crystallizing Boc-amino acids, which often exist as oils, involves the addition of seed crystals to the oily product. After standing to allow for solidification, a weak polar solvent such as n-hexane or cyclohexane (B81311) is added for pulping, which involves stirring the solid in the solvent to break it up and wash away impurities. The purified solid product is then collected by filtration google.com. While this method applies to Boc-amino acids, the principle of using a non-polar solvent to wash or precipitate a Boc-protected compound is a relevant strategy.

The table below summarizes various non-chromatographic purification techniques and the types of compounds for which they have been used, based on available research findings for analogous structures.

| Purification Method | Compound Type | Solvent System | Purpose | Reference |

| Precipitation | Polyethylene glycol-bis amine | Chloroform / Ethyl Ether | Product Isolation | google.com |

| Precipitation / Filtration | Diazide-PEG intermediate | Diethyl Ether | Removal of insolubles | rsc.org |

| Washing | N-Boc-diamines | Diethyl Ether | Removal of unreacted diamine | nih.gov |

| Washing | Azido-PEG compounds | Dichloromethane / Brine | Removal of aqueous impurities | rsc.org |

| Crystallization / Pulping | Boc-amino acids | n-Hexane or Cyclohexane | Product purification from oil | google.com |

Reactivity and Mechanistic Investigations of N Boc N Bis Peg1 Azide

Further Derivatization of Azide Functions via Reduction to Amine Equivalents

The twin azide groups of N-Boc-N-bis(PEG1-azide) can be readily converted to primary amines, thereby expanding its utility in bioconjugation and polymer chemistry. This transformation is typically achieved through well-established reduction methodologies. The resulting diamine, N-Boc-N-bis(PEG1-amine) , can then undergo a variety of subsequent reactions, such as amidation or alkylation.

Several methods are commonly employed for the reduction of organic azides, and these are applicable to PEGylated azides like N-Boc-N-bis(PEG1-azide). The choice of reducing agent and reaction conditions is crucial to ensure high conversion rates and compatibility with the Boc-protecting group.

Common Reduction Methods for PEG-Azides:

| Reduction Method | Reagents and Conditions | Remarks |

| Staudinger Reduction | Triphenylphosphine (B44618) (PPh₃) followed by aqueous workup. | A mild and highly chemoselective method. The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine. organic-chemistry.orgalfa-chemistry.comnih.gov |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂). | An effective method, though care must be taken to avoid cleavage of other sensitive functional groups. organic-chemistry.orgnottingham.ac.uk |

| Metal-Mediated Reduction | Zinc dust in the presence of ammonium (B1175870) chloride. | A facile and high-yielding approach for the synthesis of amino-terminated polyglycols, offering a simple workup procedure. nih.gov |

| Other Reducing Agents | Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst (e.g., NiCl₂). | A versatile system capable of reducing a wide range of azides under mild conditions. organic-chemistry.org |

The Staudinger reduction is a particularly noteworthy method due to its exceptional mildness, which ensures the integrity of the Boc protecting group. organic-chemistry.orgnih.gov The reaction involves the initial formation of a phosphazide (B1677712) upon reaction of the azide with a phosphine, such as triphenylphosphine. This intermediate then loses a molecule of nitrogen to form an iminophosphorane, which is subsequently hydrolyzed to yield the primary amine and triphenylphosphine oxide. alfa-chemistry.com

Catalytic hydrogenation is another powerful technique. For instance, the use of Adams' catalyst (PtO₂) in a suitable solvent like polyethylene (B3416737) glycol (PEG) itself has been shown to be effective for the hydrogenation of various functional groups, including azides. organic-chemistry.org Similarly, zinc-mediated reduction offers a high-yielding and straightforward method for converting azido-terminated polyglycols to their amino counterparts. nih.gov The selection of the optimal reduction strategy will depend on the specific requirements of the subsequent synthetic steps and the desired purity of the resulting diamine.

Mechanistic Insights into Triazole Formation from N-Boc-N-bis(PEG1-azide)

The azide functionalities of N-Boc-N-bis(PEG1-azide) are primarily utilized in so-called "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole linkages. When N-Boc-N-bis(PEG1-azide) is reacted with a suitable alkyne, the result is the formation of a bis-triazole derivative. wisdomlib.orgrsc.orgbeilstein-journals.org

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with several key steps. While the precise nature of the catalytically active species has been a subject of investigation, there is strong evidence supporting the involvement of both mono- and dinuclear copper(I) complexes. beilstein-journals.orgresearchgate.net

Proposed Mechanistic Steps for Bis-Triazole Formation:

| Step | Description | Key Intermediates |

| 1. Alkyne Activation | A terminal alkyne reacts with a copper(I) species to form a copper(I) acetylide. This step may be facilitated by a base. | Copper(I) acetylide complex |

| 2. Coordination with Azide | One of the azide groups of N-Boc-N-bis(PEG1-azide) coordinates to the copper acetylide complex. | Copper-azide-alkyne complex |

| 3. Cycloaddition | An intramolecular cyclization occurs, leading to the formation of a six-membered copper-containing ring (a cuprated triazole). | Dinuclear copper triazolide |

| 4. Protonolysis | The copper-triazole bond is cleaved by a proton source, releasing the first 1,2,3-triazole ring and regenerating a copper(I) catalyst. | Mono-triazole intermediate |

| 5. Second Cycloaddition | The remaining azide group on the mono-triazole intermediate undergoes a second CuAAC reaction with another equivalent of the alkyne, following steps 1-4. | Bis-triazole product |

The reaction is highly efficient and tolerant of a wide range of functional groups, including the Boc-carbamate present in N-Boc-N-bis(PEG1-azide). The use of a bis-azide allows for the construction of more complex molecular architectures, such as cross-linked polymers or dimeric biomolecules. acs.orgrsc.org The PEG linkers in the molecule enhance its solubility in various solvents, which can be advantageous for reactions in both aqueous and organic media. wisdomlib.org The formation of bis-triazoles has been utilized in the synthesis of various functional materials and complex molecular scaffolds. rsc.orgbeilstein-journals.org

Advanced Applications of N Boc N Bis Peg1 Azide in Chemical Research

Utilization as a Building Block in Complex Molecular Architectures and Dendritic Scaffolds

The unique trifunctional nature of N-Boc-N-bis(PEG1-azide) makes it an ideal building block for the convergent synthesis of complex molecular architectures, including dendritic scaffolds. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, and their synthesis requires precise control over generational growth.

The synthetic strategy for creating dendrimers using N-Boc-N-bis(PEG1-azide) typically involves a repetitive two-step process. First, the two azide (B81097) groups can be reacted with a molecule containing two alkyne functionalities through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction. This step doubles the number of reactive sites. Second, the Boc-protecting group on the central amine is removed under acidic conditions, revealing a primary amine. This newly exposed amine can then be coupled with another molecule, such as a dicarboxylic acid, to continue the generational growth of the dendrimer. This iterative process allows for the precise construction of dendrimers with a high degree of branching and a defined number of terminal functional groups. The short PEG1 linkers in the N-Boc-N-bis(PEG1-azide) structure provide spacing and flexibility within the dendritic framework. This methodology has been used to create dendrimers with modifiable peripheries and internal scaffolding, suitable for applications in drug delivery and catalysis. acs.orgmdpi.com

Application in Bioconjugation Strategies for Research Probes and Biomolecular Assemblies

The biocompatibility of the PEG linker and the bioorthogonal nature of the azide groups make N-Boc-N-bis(PEG1-azide) a valuable reagent in bioconjugation. chempep.comnih.gov

Covalent Labeling of Biomolecules for Imaging and Detection Research

N-Boc-N-bis(PEG1-azide) can be effectively used to attach imaging agents or detection probes to biomolecules such as proteins and peptides. The process typically begins with the deprotection of the Boc group to reveal the primary amine. This amine can then be covalently linked to a carboxyl group on a target biomolecule using standard peptide coupling reagents like EDC or DCC. Alternatively, the amine can be modified with a different reactive group to target other functionalities on a biomolecule.

Once conjugated to the biomolecule, the two azide groups are available for reaction with a fluorescent dye, a radiolabel, or another reporter molecule that has been functionalized with an alkyne group. This click chemistry-based labeling is highly specific and can be performed in aqueous buffers, making it suitable for biological samples. nih.govresearchgate.net The dual azide functionality allows for the potential attachment of two reporter molecules, which could be used for ratiometric sensing or to increase signal intensity.

| Biomolecule | Coupling Strategy | Reporter Molecule (Alkyne-functionalized) |

| Protein with exposed carboxyl groups | Boc deprotection, followed by EDC/NHS coupling | Fluorescent dye |

| Peptide with a terminal amine | Modification of the linker's amine to an NHS ester | Biotin |

| Antibody | Boc deprotection, followed by reductive amination | Chelating agent for a radiometal |

Development of Multivalent Ligands and Scaffolds

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, can significantly enhance the binding affinity and specificity of a molecule. N-Boc-N-bis(PEG1-azide) serves as an excellent scaffold for creating bivalent or multivalent ligands. interchim.frresearchgate.net

For instance, a targeting ligand, such as a peptide or a small molecule, can be attached to the central amine of the linker after Boc deprotection. The two azide groups can then be used to attach two copies of another ligand or biomolecule via click chemistry. This creates a bivalent construct where the spacing and orientation of the ligands are defined by the geometry of the N-Boc-N-bis(PEG1-azide) core. Such multivalent scaffolds have been shown to be effective in applications like targeting cell surface receptors and developing more potent inhibitors. researchgate.netbroadpharm.com The ability to create both homo- and hetero-multivalent constructs by attaching different molecules to the azide termini further expands the utility of this linker.

Integration into Polymer Synthesis for Functional Materials Research

The reactive functionalities of N-Boc-N-bis(PEG1-azide) also lend themselves to the synthesis of advanced polymeric materials with tailored properties.

N-Boc-N-bis(PEG1-azide) in the Construction of Hydrogels and Polymer Brushes

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are widely used in biomedical applications such as tissue engineering and drug delivery. N-Boc-N-bis(PEG1-azide) can act as a crosslinker in the formation of hydrogels. For example, it can be reacted with polymers that have been functionalized with alkyne groups. cellulosechemtechnol.roumons.ac.be The resulting hydrogel will have the N-Boc-N-bis(PEG1-azide) molecules incorporated into its network structure. The Boc-protected amine within the hydrogel matrix can later be deprotected to introduce primary amine groups, which can be used to immobilize bioactive molecules like growth factors or enzymes.

Polymer brushes are assemblies of polymer chains tethered at one end to a surface. They are used to modify the surface properties of materials. N-Boc-N-bis(PEG1-azide) can be used to create branched or "Y-shaped" polymer brushes. The central amine (after deprotection) can be used to anchor the molecule to a substrate. Subsequently, two different polymer chains can be grown from the two azide termini using click chemistry with alkyne-terminated polymers. nih.govduke.edursc.org This allows for the creation of mixed polymer brushes with tunable properties. rsc.org

Controlled Polymerization Techniques Employing N-Boc-N-bis(PEG1-azide) as an Initiator or Monomer

In the field of controlled polymerization, N-Boc-N-bis(PEG1-azide) can be adapted for use as a bifunctional initiator. sigmaaldrich.comacs.orgbohrium.com For example, the central amine, after deprotection, can be modified to introduce two initiating sites for a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of two polymer chains from the central core. The azide groups at the ends of the PEG arms would remain available for post-polymerization modification via click chemistry, enabling the synthesis of well-defined, functionalized star or branched polymers. mdpi.com

Furthermore, if the azide groups are converted to a polymerizable moiety, such as a methacrylate, N-Boc-N-bis(PEG1-azide) could be used as a monomer in a polymerization reaction. This would result in a polymer with pendant Boc-protected amine groups along the backbone, which could be deprotected and functionalized to create a variety of functional materials.

| Polymerization Application | Role of N-Boc-N-bis(PEG1-azide) | Resulting Polymer Architecture |

| Hydrogel Formation | Crosslinker | 3D network with pendant Boc-amines |

| Polymer Brush Synthesis | Surface anchor and branching unit | Y-shaped or mixed polymer brushes |

| Controlled Polymerization | Bifunctional initiator (modified) | Star or branched polymer with azide termini |

| Monomer for Polymerization | Monomer (modified) | Linear polymer with pendant Boc-amines |

Role in Proteolysis Targeting Chimeras (PROTACs) Research as a Linker Component

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.combiochempeg.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.comjenkemusa.com The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation. precisepeg.comexplorationpub.com

Design Principles for PROTAC Linkers Incorporating N-Boc-N-bis(PEG1-azide)

The design of a PROTAC linker is a multifaceted challenge where several properties must be finely tuned to achieve optimal biological activity. rsc.orgexplorationpub.com The use of N-Boc-N-bis(PEG1-azide) as a foundational element in linker design is guided by key principles aimed at optimizing PROTAC function.

Linker Length and Flexibility : The distance and spatial orientation between the POI and the E3 ligase are dictated by the linker's length and flexibility, which are critical for the formation of a productive ternary complex. explorationpub.comcellgs.com If a linker is too short, steric hindrance can prevent the complex from forming; if it is too long, it may fail to bring the two proteins into sufficient proximity for efficient ubiquitination. explorationpub.com The defined length of the PEG1 units allows for precise control over this distance.

Attachment Points and Vectoriality : The points at which the linker is attached to the two ligands are crucial for maintaining the binding affinity of the ligands to their respective proteins. explorationpub.com The trifunctional nature of N-Boc-N-bis(PEG1-azide) offers significant versatility. The two azide groups can be used to connect to two separate molecules, or to a single molecule at two different points, while the central amine, once deprotected, provides a third conjugation site. This allows for the creation of branched or multi-specific constructs.

Modularity and Optimization : A key principle in modern PROTAC development is the ability to rapidly synthesize and screen a library of candidates with varied linkers to identify the optimal configuration. nih.govtandfonline.com The structure of N-Boc-N-bis(PEG1-azide) is ideally suited for this modular approach, as different ligands can be easily "clicked" onto its azide termini.

Modular Synthesis of PROTAC Constructs via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for assembling complex molecules like PROTACs. tandfonline.comtandfonline.com The reaction's high yield, selectivity, and compatibility with a wide range of functional groups make it a cornerstone of modular synthesis. nih.govtandfonline.com

The N-Boc-N-bis(PEG1-azide) linker serves as a central hub for this assembly process. In a typical workflow, a researcher would have two key building blocks: an alkyne-modified ligand for the POI and an alkyne-modified ligand for the E3 ligase. The dual azide groups of the linker can react with these alkyne-functionalized ligands to form stable triazole rings, covalently linking the components together. nih.govuni-muenchen.de

This modular strategy offers several advantages:

Rapid Library Generation : By preparing a set of alkyne-modified POI ligands and E3 ligase ligands, they can be systematically combined with the N-Boc-N-bis(PEG1-azide) linker to quickly generate a library of PROTAC candidates. nih.govtandfonline.com This parallel synthesis approach significantly accelerates the discovery and optimization process compared to linear, one-at-a-time synthesis. tandfonline.com

Versatility : The Boc-protected amine adds another layer of modularity. It can be deprotected after the initial click reactions to introduce a third component, such as a fluorescent tag for imaging, a solubilizing group, or another targeting moiety.

Efficiency and Purity : Click reactions are known for proceeding to high completion with minimal side products, which can simplify the purification of the final PROTAC constructs. tandfonline.com

This modular, click-based approach has been successfully used to create libraries of PROTACs for targets like BRD4 and PARP1, demonstrating its power in expediting the development of novel protein degraders. nih.gov

Contributions to Surface Modification Research for Biosensors and Microarrays

The performance of biosensors and microarrays critically depends on the effective immobilization of biological probes (e.g., antibodies, DNA, peptides) onto a solid surface. N-Boc-N-bis(PEG1-azide) provides a robust platform for such surface functionalization, primarily through the application of click chemistry. mdpi.comexpresspolymlett.com

The process typically involves first modifying the surface of the biosensor or microarray slide with a chemical group that can participate in a click reaction, such as an alkyne. nih.gov The N-Boc-N-bis(PEG1-azide) can then be covalently attached to this surface via the reaction between one of its azide groups and the surface alkynes. nih.govresearchgate.net This creates a surface coated with a layer of molecules presenting the remaining azide group and the Boc-protected amine.

This functionalized surface offers several benefits for biosensor development:

Controlled Orientation and Density : The use of click chemistry allows for a high degree of control over the density of the immobilized linkers. expresspolymlett.com

Reduced Non-Specific Binding : The PEG component of the linker is hydrophilic and creates a hydrated layer on the surface, which is known to resist the non-specific adsorption of proteins and other biomolecules from a sample. nih.gov This reduces background noise and improves the signal-to-noise ratio of the assay.

Enhanced Probe Activity : By elevating the capture probes away from the substrate surface, the PEG spacer minimizes steric hindrance, allowing the probes to interact more freely and efficiently with their target molecules in solution. expresspolymlett.comcnr.it

Bifunctional Attachment : After the initial surface immobilization, the remaining azide and the deprotected amine can be used to attach different molecules. For instance, an alkyne-tagged capture antibody could be "clicked" to the second azide, creating a highly specific sensing surface. nih.gov

Application in Nanotechnology for Functionalizing Nanoparticles in Research Contexts

In nanotechnology, surface functionalization is key to tailoring nanoparticles for specific biomedical applications like targeted drug delivery and medical imaging. rsc.orguniv-lille.fr Coating nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their in vivo performance. nih.govwisdomlib.orgnih.gov PEGylation shields nanoparticles from the immune system, prolonging their circulation time in the bloodstream and enhancing their accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect. rsc.orgdovepress.com

N-Boc-N-bis(PEG1-azide) is an excellent reagent for nanoparticle functionalization. axispharm.comuni-marburg.de Nanoparticles (e.g., gold, silica (B1680970), or polymeric nanoparticles) can be synthesized with or modified to have alkyne groups on their surface. The N-Boc-N-bis(PEG1-azide) linker can then be conjugated to the nanoparticle surface via CuAAC click chemistry. nih.govmdpi.com

This creates a multifunctional nanoparticle platform:

Biocompatibility : The PEG chains provide the essential "stealth" properties, improving biocompatibility and circulation half-life. rsc.orgwisdomlib.org

Dual-Ligand Conjugation : The two azide groups allow for the attachment of two different types of molecules. For example, one azide could be used to attach a targeting ligand (e.g., an antibody or peptide that recognizes cancer cells), while the other could attach a therapeutic drug or an imaging agent.

Controlled Loading : The Boc-protected amine, after deprotection, offers an additional site for conjugating other functional molecules, providing a high degree of control over the nanoparticle's final design and payload. mdpi.com

Development of Combinatorial Chemistry Libraries Based on N-Boc-N-bis(PEG1-azide) Scaffolds

Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of diverse compounds (a "library") and screening them for biological activity to discover new drug leads. ijpsr.comfortunejournals.com This approach often relies on a central molecular scaffold to which various building blocks are attached. fortunejournals.comnih.gov

N-Boc-N-bis(PEG1-azide) is an ideal scaffold for building combinatorial libraries due to its three distinct points for chemical modification. ijpsr.comnih.govbham.ac.uk The synthesis of a library can be envisioned as a multi-step process:

First Diversification : The two azide groups can be reacted with a library of different alkyne-containing building blocks. This can be done sequentially or by using a mixture of alkynes to create a diverse set of molecules attached to the scaffold.

Second Diversification : The Boc protecting group on the central amine is removed under acidic conditions.

Third Diversification : The newly freed amine is then reacted with another library of building blocks, for example, a collection of carboxylic acids to form amide bonds.

This strategy, especially when combined with split-and-pool synthesis techniques, can generate vast libraries of structurally diverse compounds from a relatively small number of starting materials. cam.ac.ukunisi.it The reliability of the click chemistry reactions used in the first step ensures that the library synthesis is efficient and high-yielding, which is crucial for high-throughput screening campaigns. researchgate.net The resulting libraries can then be screened against biological targets like enzymes or receptors to identify novel hit compounds. nih.gov

Spectroscopic and Analytical Methodologies for Characterization of N Boc N Bis Peg1 Azide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Boc-N-bis(PEG1-azide) and its derivatives. intertek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For a compound like N-Boc-N-bis(PEG1-azide), each part of the molecule—the Boc protecting group, the central nitrogen's alpha protons, and the PEG-azide chains—will produce characteristic signals.

The tert-butyloxycarbonyl (Boc) group typically displays a sharp singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the three methyl groups. researchgate.net The protons on the carbons immediately adjacent to the central nitrogen atom and those in the polyethylene (B3416737) glycol (PEG) chains appear as multiplets in the region of approximately 3.3 to 3.8 ppm. Specifically, the protons on the carbon atom directly bonded to the azide (B81097) group (N₃) are expected to be shifted downfield due to the electron-withdrawing nature of the azide. For instance, in the related compound N-Boc-2-azidoethylamine, the protons of the -CH₂-N₃ group appear as a triplet at approximately 3.42 ppm, while the protons of the -CH₂-NH(Boc) group are observed around 3.30 ppm. In N-Boc-N-bis(PEG1-azide), where two PEG-azide chains are present, the integration of these signals would correspond to the total number of protons in these chains.

Table 1: Representative ¹H NMR Data for N-Boc-N-bis(PEG1-azide) Structural Moieties Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific molecular structure. Data is extrapolated from related compounds.

| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Boc Group | -C(CH ₃)₃ | ~ 1.45 | Singlet (s) |

| PEG Chain | -N-CH ₂-CH₂-O- | ~ 3.6 - 3.8 | Multiplet (m) |

| PEG Chain | -O-CH ₂-CH₂-N₃ | ~ 3.7 | Triplet (t) |

| Azide-adjacent | -CH₂-CH ₂-N₃ | ~ 3.4 | Triplet (t) |

¹³C NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides confirmation of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For N-Boc-N-bis(PEG1-azide), characteristic peaks confirm the presence of the Boc group and the PEG-azide chains.

The Boc group is identified by three signals: a peak for the carbonyl carbon (-C=O) around 155-156 ppm, a signal for the quaternary carbon (-C (CH₃)₃) near 80 ppm, and a signal for the methyl carbons (-CH₃) at approximately 28.5 ppm. The carbon atoms within the PEG chains typically resonate in the range of 60-70 ppm. researchgate.net A key signal for structural confirmation is the carbon atom directly attached to the azide group (C-N₃), which characteristically appears around 50-51 ppm. researchgate.net The presence of N-Boc rotamers can sometimes lead to the splitting of peaks in ¹³C NMR spectra, providing additional insight into the molecule's conformational dynamics in solution. rsc.org

Table 2: Representative ¹³C NMR Data for N-Boc-N-bis(PEG1-azide) Structural Moieties Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific molecular structure. Data is extrapolated from related compounds.

| Functional Group | Carbon Type | Expected Chemical Shift (ppm) |

| Boc Group | -C =O | ~ 155.8 |

| Boc Group | -C (CH₃)₃ | ~ 79.8 |

| Boc Group | -C(C H₃)₃ | ~ 28.5 |

| PEG Chain | -N-C H₂-CH₂-O- | ~ 45-50 |

| PEG Chain | -O-C H₂-CH₂-N₃ | ~ 69-71 |

| Azide-adjacent | -CH₂-C H₂-N₃ | ~ 51.4 |

2D NMR Techniques for Connectivity Assignments

While 1D NMR provides information on the types of atoms present, 2D NMR techniques are crucial for mapping the connectivity between them, which is essential for confirming the proposed structure of a complex molecule like N-Boc-N-bis(PEG1-azide). intertek.comacs.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For N-Boc-N-bis(PEG1-azide), COSY spectra would show correlations between the different sets of protons along the PEG-azide chains, allowing for sequential assignment from one end of the chain to the other. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming the C-H bonds within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons (like the Boc group's quaternary carbon) or heteroatoms (like the central nitrogen or the oxygen atoms in the PEG chain), thereby piecing together the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for verifying the molecular weight of N-Boc-N-bis(PEG1-azide) and assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a compound. For N-Boc-N-bis(PEG1-azide) or its derivatives, an experimentally determined mass is compared against the calculated theoretical mass for the expected chemical formula. A close match provides strong evidence for the correct identity of the synthesized compound. rsc.org For example, the related compound N-Boc-2-azidoethylamine (C₇H₁₄N₄O₂), has a calculated mass for its sodium adduct [M+Na]⁺ of 209.1014, which was confirmed by an experimental finding of 209.1010. For a derivative such as tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate (C₁₃H₂₅N₇O₄), the calculated monoisotopic mass is 343.1968 g/mol , which would be the value sought in an HRMS experiment. xcessbio.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. nih.gov

For N-Boc-N-bis(PEG1-azide), characteristic fragmentation pathways would be expected:

Loss of the Boc group: A common fragmentation involves the loss of the entire Boc group (101 Da) or isobutylene (B52900) (56 Da) from the precursor ion.

Cleavage of PEG chains: The ether linkages in the PEG chains are susceptible to cleavage, leading to a series of fragment ions separated by masses corresponding to the repeating PEG unit (44 Da for -CH₂CH₂O-).

Loss of Dinitrogen: The terminal azide groups can readily lose a molecule of dinitrogen (N₂, 28 Da) upon activation.

Analysis of these specific fragmentation patterns provides definitive confirmation of the different structural components and their arrangement within the molecule, complementing the data obtained from NMR spectroscopy. google.com

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide Signature)

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of N-Boc-N-bis(PEG1-azide), providing direct evidence for the presence of key functional groups. The most distinctive feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide moiety (-N₃). This peak typically appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic marker. nih.govchemrxiv.org

The azide asymmetric stretch is consistently observed in the range of 2100 cm⁻¹ to 2140 cm⁻¹. researchgate.netresearchgate.net For instance, studies on various azide-containing molecules have identified this characteristic peak at approximately 2110 cm⁻¹ for azide-terminated polymers and 2124 cm⁻¹ for azide-labeled nucleosides. nih.govresearchgate.net The intensity of this absorption band is notably high due to the large change in dipole moment during the asymmetric stretch, making it easily detectable even in complex molecules. chemrxiv.org The disappearance of this signal can be monitored to confirm the complete conversion of the azide group in subsequent reactions, such as "click" chemistry. researchgate.net

In addition to the azide signature, the IR spectrum of N-Boc-N-bis(PEG1-azide) would also display other characteristic absorptions. These include C-H stretching vibrations from the alkyl and PEG chains, C-O-C ether stretches from the PEG backbone, and absorptions related to the Boc (tert-butyloxycarbonyl) protecting group, such as the C=O stretch of the carbamate.

Table 1: Characteristic Infrared Absorption Frequencies for the Azide Functional Group

| Analyte/Compound Type | Azide Asymmetric Stretch (νas) | Reference |

|---|---|---|

| Azide-labeled RNA Nucleoside | ~2124 cm⁻¹ | nih.gov |

| Azide-terminated Polymer | ~2110 cm⁻¹ | researchgate.net |

| Methyl Azide (CH₃N₃) | 2143 cm⁻¹ (Experimental) | researchgate.net |

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for assessing the purity, conducting quantitative analysis, and characterizing the derivatives of N-Boc-N-bis(PEG1-azide). High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of PEGylated compounds like N-Boc-N-bis(PEG1-azide). It is highly effective for determining the purity of a sample and performing quantitative measurements. For compounds containing a UV-absorbing moiety or for the azide group itself, UV detection is commonly employed. sielc.com

Reverse-phase HPLC (RP-HPLC) is frequently used, where the compound is separated based on its hydrophobicity. nih.gov In a typical setup, a C8 or C18 column is used with a mobile phase gradient, often consisting of water and an organic solvent like acetonitrile. nih.gov The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram. The area under this peak can be used for quantitative analysis, allowing for precise measurement of the compound's concentration. The technique is valued for its high sensitivity, reproducibility, and accuracy. For related PEG derivatives, purity is often assessed using RP-HPLC with UV detection in the 220-280 nm range.

Table 2: Typical HPLC Parameters for Analysis of PEGylated and Azide-Containing Compounds

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | nih.gov |

| Stationary Phase | C8 or C18 Column | Provides hydrophobic surface for interaction | nih.gov |

| Mobile Phase | Water/Acetonitrile Gradient | Elutes compounds based on polarity | nih.gov |

| Detection | UV-Vis (220-280 nm) | Detection and quantification |

| Application | Purity assessment, quantitative analysis | Quality control and characterization | |

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to derivatives)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution of polymers. chromatographyonline.comlcms.cz While N-Boc-N-bis(PEG1-azide) itself is a small molecule, GPC is critically important for analyzing its polymeric derivatives, such as those created by attaching it to large macromolecules or by using it as a linker in the synthesis of high molecular weight conjugates. nih.govresolvemass.ca

The principle of GPC relies on separating molecules based on their hydrodynamic volume in solution. resolvemass.ca The sample is passed through a column packed with porous beads. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. resolvemass.ca This results in an inverse relationship between molecular weight and retention time. nih.gov

For example, in the analysis of a peptide before and after conjugation with polyethylene glycol (PEG), the GPC retention time decreases significantly as the size of the attached PEG chain increases, confirming the successful conjugation and providing information about the size of the resulting derivative. nih.gov This method is essential for confirming the formation of PEGylated products and assessing their polydispersity index (PDI), a measure of the distribution of molecular masses in a given polymer sample. lcms.czresolvemass.ca

Table 3: Example of GPC Analysis for Characterization of PEGylated Derivatives

| Compound | Molecular Weight (kDa) | GPC Retention Time (min) | Reference |

|---|---|---|---|

| Unmodified Peptide (FUD) | ~6 | 11.516 | nih.gov |

| 10 kDa PEG-Peptide | ~16 | 10.893 | nih.gov |

| 20 kDa PEG-Peptide | ~26 | 10.583 | nih.gov |

Theoretical and Computational Studies Involving N Boc N Bis Peg1 Azide

Quantum Chemical Calculations of Reactivity Profiles and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity and electronic properties of molecules like N-Boc-N-bis(PEG1-azide). These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.

The reactivity of the azide (B81097) groups is a key feature of N-Boc-N-bis(PEG1-azide). DFT studies on similar organic azides have shown that the terminal nitrogen atom of the azide group bears a significant negative charge, making it a potent nucleophile in cycloaddition reactions. nih.govmdpi.com The electronic properties of the entire molecule, including the influence of the Boc-protecting group and the PEG linkers, can be modeled to predict its reactivity profile.

Key Electronic Properties from DFT Calculations:

A representative table of calculated electronic properties for a model system analogous to the azide functional group in N-Boc-N-bis(PEG1-azide) is presented below. These values are crucial for predicting the molecule's behavior in chemical reactions.

| Property | Calculated Value (Representative) | Significance |

| HOMO Energy | -6.5 eV | The Highest Occupied Molecular Orbital energy indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | 1.2 eV | The Lowest Unoccupied Molecular Orbital energy reflects the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | 7.7 eV | The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap generally correlates with higher reactivity. |

| Mulliken Charge on Nγ | -0.45 e | The partial charge on the terminal nitrogen of the azide group highlights its nucleophilic character, which is central to the click reaction. |

| Dipole Moment | 2.5 D | The dipole moment provides insight into the overall polarity of the molecule, which can influence its solubility and interactions with other molecules and solvents. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar azide-containing organic molecules. Specific values for N-Boc-N-bis(PEG1-azide) would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis of PEG Linkers

Recent advances in computational power have enabled detailed simulations of PEGylated molecules, including those with branched architectures. nih.govsigmaaldrich.com These simulations show that PEG chains are not random coils but can adopt specific conformations influenced by their environment. nih.govmdpi.com The conformational flexibility of the PEG linkers in N-Boc-N-bis(PEG1-azide) is crucial for its function in applications like PROTACs, where the distance and orientation between the two ends of the molecule must be optimal for biological activity. nih.gov

Conformational States of Branched PEG Linkers from MD Simulations:

MD simulations can identify distinct conformational states and the probability of their occurrence. A representative analysis for a branched PEG linker is summarized below.

| Conformational State | Description | Population (%) | Key Geometric Parameter (End-to-End Distance) |

| Extended | The two PEG arms are stretched out, maximizing the distance between the azides. | 20 | ~15 Å |

| Bent | The PEG arms are folded back towards the central nitrogen atom. | 55 | ~8 Å |

| Globular | The PEG chains are collapsed into a compact, roughly spherical shape. | 25 | ~6 Å |

Note: This table illustrates the types of data that can be obtained from MD simulations. The specific populations and distances would be dependent on the exact molecule and the simulation conditions.

Prediction of Reaction Pathways and Transition States for Click Chemistry

N-Boc-N-bis(PEG1-azide) is designed for use in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comuio.no Computational chemistry plays a vital role in elucidating the mechanism of this reaction, including the prediction of reaction pathways and the characterization of transition states. nih.govacs.org

DFT calculations have been extensively used to study the CuAAC reaction, confirming that the presence of a copper catalyst dramatically lowers the activation energy compared to the uncatalyzed thermal reaction. nih.gov These studies have detailed a stepwise mechanism involving the formation of a copper-acetylide intermediate, followed by coordination of the azide and subsequent cyclization. nih.govacs.orgresearchgate.net The calculations can predict the energies of intermediates and transition states, providing a quantitative understanding of the reaction kinetics. This knowledge is crucial for optimizing reaction conditions and for designing new, more efficient catalysts and reactants.

Energetics of the CuAAC Reaction Pathway:

The following table provides representative energy values for the key steps in the CuAAC reaction, as determined by DFT calculations.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | Azide + Alkyne + Cu(I) Catalyst | 0.0 | The starting point of the reaction. |

| Copper-Acetylide Formation | [Cu-Alkyne] Complex | -5.2 | The alkyne coordinates with the copper catalyst. |

| Azide Coordination | [Cu-Alkyne-Azide] Complex | -2.1 | The azide molecule binds to the copper-acetylide intermediate. |

| Transition State (Rate-Determining Step) | [Cu-Triazole Formation TS] | +15.8 | The highest energy point on the reaction pathway, determining the reaction rate. |

| Product Complex | [Cu-Triazole] Complex | -25.6 | The triazole product is formed but still coordinated to the copper catalyst. |

| Product Release | Triazole Product + Cu(I) Catalyst | -30.1 | The final product is released, and the catalyst is regenerated. |

Note: These values are illustrative and based on published DFT studies of the CuAAC mechanism. nih.govacs.org The exact energies will vary depending on the specific azide, alkyne, and catalyst system.

In Silico Modeling for Structure-Reactivity Relationship (SRR) Investigations

In silico modeling, including the development of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable approach for investigating the link between the chemical structure of a molecule and its reactivity or biological activity. plos.orgfrontiersin.org For a molecule like N-Boc-N-bis(PEG1-azide), SRR studies can help in designing derivatives with tailored properties.

By systematically modifying the structure of the linker – for instance, by changing the length of the PEG chains or replacing the Boc group – and then calculating relevant molecular descriptors, it is possible to build models that predict how these changes will affect reactivity in click chemistry or the efficacy of the final conjugate (e.g., a PROTAC). nih.govnih.gov These models can accelerate the discovery process by prioritizing the synthesis of compounds with the most promising properties, thereby reducing the need for extensive experimental screening. mdpi.com

Future Research Directions and Emerging Paradigms for N Boc N Bis Peg1 Azide

Development of Novel and Sustainable Synthetic Routes

The future development of N-Boc-N-bis(PEG1-azide) and similar linkers is intrinsically linked to the innovation of more efficient and environmentally benign synthetic methodologies. Current multi-step syntheses, while effective, often present challenges related to yield, purification, and the use of hazardous reagents. acs.orgnih.gov

Key Research Thrusts:

Green Chemistry Approaches: Future synthetic strategies will likely incorporate the principles of green chemistry, such as the use of non-toxic solvents, biodegradable materials, and energy-efficient reaction conditions. unisi.itacs.org For instance, replacing traditional organic solvents with alternatives like deep eutectic solvents has already shown promise in other bioconjugation reactions. rsc.org Enzymatic processes, such as those using lipase (B570770) for transesterification, offer a highly efficient and environmentally friendly route for creating specific PEG derivatives and could be adapted for branched structures. mdpi.com

Photochemical Methods: Photocrosslinking presents another avenue for creating branched PEGs from linear precursors. researchgate.net The use of photocrosslinkers that generate reactive species like nitrenes or carbenes under UV irradiation can create new covalent bonds between polymer chains, offering a method to produce branched structures from commercially available linear PEGs. researchgate.net

These advancements aim to make the synthesis of N-Boc-N-bis(PEG1-azide) more cost-effective, scalable, and sustainable, thereby broadening its accessibility for diverse applications.

Exploration of Unexplored Click Chemistry Applications and Biocompatible Catalysis

The two azide (B81097) groups on N-Boc-N-bis(PEG1-azide) are designed for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). dcchemicals.com While this reaction is highly efficient, future research is focused on refining its application, particularly within biological systems where catalyst toxicity is a concern. chempep.comacs.org

Emerging Paradigms:

Biocompatible Catalysis: A significant challenge of CuAAC in living systems is the toxicity of copper catalysts. acs.orgnih.govscispace.com Research is actively pursuing the development of new ligands for copper that reduce its toxicity without compromising catalytic activity. The BTTES ligand (a tris(triazolylmethyl)amine derivative), for example, has been shown to promote rapid cycloaddition in living zebrafish embryos without apparent toxicity. acs.orgnih.govscispace.com Another innovative approach involves the supramolecular encapsulation of the copper catalyst within a host molecule like cucurbit nih.govuril, which renders it inactive until released by a specific chemical signal, allowing for temporal control over the reaction. d-nb.info

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To eliminate the need for a metal catalyst altogether, copper-free click chemistry, or SPAAC, has emerged as a powerful alternative. nih.govrsc.org This reaction utilizes strained cyclooctyne (B158145) derivatives (like DBCO or BCN) that react spontaneously with azides. nih.gov Future work could explore the kinetics and efficiency of using N-Boc-N-bis(PEG1-azide) in SPAAC reactions for various applications, including the labeling of biomolecules on cell surfaces. nih.gov

Chelation-Assisted Catalysis: To accelerate reaction rates, researchers have developed methods where the bioconjugation reagent itself assists in catalysis. For instance, reagents incorporating a pyridine (B92270) moiety can chelate copper, positioning it to enhance the subsequent CuAAC reaction rate, a technique that could be adapted for branched azide linkers to improve conjugation efficiency to proteins. nih.govresearchgate.net

These catalytic advancements will expand the utility of N-Boc-N-bis(PEG1-azide) for in vivo imaging, targeted drug delivery, and the modification of sensitive biological systems.

Design of Advanced Multifunctional Materials Utilizing N-Boc-N-bis(PEG1-azide) Scaffolds

The trifunctional nature of N-Boc-N-bis(PEG1-azide) makes it an ideal scaffold for creating complex, multifunctional materials with tailored properties for advanced applications in medicine and materials science.

Future Material Designs:

Branched Polymer Architectures: The compound can serve as a core unit for synthesizing highly branched polymers. One notable example is the creation of "bivalent-bottle-brush" polymers via graft-through ring-opening metathesis polymerization (ROMP). nih.govacs.org In this approach, a norbornene-functionalized precursor similar in concept to N-Boc-N-bis(PEG1-azide) is polymerized, and the resulting structure, featuring a dense core of azide groups, can be "clicked" with drug molecules. nih.govacs.org This creates a unimolecular micelle-like structure capable of high drug loading. nih.gov

Hydrogels for Tissue Engineering: PEG-based hydrogels are widely used in tissue engineering due to their biocompatibility and tunable properties. The dual azide functionality of N-Boc-N-bis(PEG1-azide) allows it to act as a cross-linker when reacted with dialkyne-functionalized polymers, forming a stable hydrogel network. The Boc-protected amine, once deprotected, provides a handle for conjugating bioactive molecules like peptides or growth factors to promote cell adhesion and tissue regeneration.

Functionalized Nanoparticle Surfaces: This linker can be used to create multifunctional nanoparticle surfaces for targeted drug delivery. The deprotected amine could anchor the linker to a nanoparticle surface, while the two azide groups would be available for clicking on targeting ligands (e.g., antibodies or peptides) and therapeutic payloads, creating a modular and versatile drug delivery platform.

The ability to precisely control the placement of different functional groups will enable the rational design of materials with sophisticated capabilities.

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate discovery and optimization processes, there is a growing trend toward automating chemical synthesis and analysis. Integrating the synthesis and application of linkers like N-Boc-N-bis(PEG1-azide) into these platforms is a key future direction.

Platform Integration Strategies:

Automated PEGylation: Platforms originally designed for automated DNA synthesis have been adapted to produce PEGylated oligonucleotides, demonstrating the feasibility of automating PEG conjugation. nih.gov Similar principles could be applied to the conjugation of N-Boc-N-bis(PEG1-azide) to peptides or other molecules on a solid support, enabling the rapid generation of libraries for screening.

High-Throughput Screening: The development of advanced analytical techniques and kinetic models for PEGylation reactions is paving the way for high-throughput process development. acs.org By understanding the reaction kinetics, automated systems can rapidly optimize conditions for conjugating N-Boc-N-bis(PEG1-azide) to various substrates, minimizing reagent use and accelerating the development timeline for new bioconjugates. fujifilm.comfujifilm.com

Microfluidic Systems: Microfluidic platforms, or "lab-on-a-chip" systems, offer precise control over reaction conditions and are ideal for high-throughput synthesis and screening. mdpi.com Integrating click chemistry reactions involving N-Boc-N-bis(PEG1-azide) into microfluidic devices could enable the automated, scalable production of radiolabeled tracers for PET imaging or other complex bioconjugates. mdpi.com

Automation will not only increase the efficiency of research and development but also improve the reproducibility and scalability of processes involving this versatile linker.

Potential for Site-Specific Functionalization in Complex Biomolecular Systems

A major goal in bioconjugation is to attach molecules like PEGs to specific sites on proteins or other biomolecules to avoid disrupting their biological activity. rsc.orgfrontiersin.org The unique structure of N-Boc-N-bis(PEG1-azide) offers intriguing possibilities for achieving highly controlled, site-specific modifications.

Opportunities for Site-Specificity:

Sequential and Orthogonal Conjugation: The Boc-protected amine and the azide groups offer two different types of reactivity. The amine can be deprotected under acidic conditions and reacted with an activated ester, while the azides react with alkynes via click chemistry. This orthogonality allows for a stepwise functionalization strategy. For example, the linker could first be attached to a protein via its amine group, followed by the "clicking" of two different alkyne-containing molecules to the azide termini.

N-Terminal Protein Modification: Specific reagents have been developed that selectively react with the N-terminus of a protein. nih.govrsc.org A strategy could be envisioned where the deprotected amine of N-Boc-N-bis(PEG1-azide) is modified to create a derivative that specifically targets the N-terminus of a protein. This would result in the site-specific attachment of a linker bearing two azide groups, ready for further functionalization. nih.govresearchgate.net

Bridging and Cross-linking: The two azide arms can be used to bridge two different molecules or two sites within the same molecule. For instance, in protein engineering, this linker could be used to cross-link two specific domains of a protein that have been genetically encoded with alkyne-bearing unnatural amino acids, thereby stabilizing its structure or modulating its function.

Such precise control over conjugation chemistry is critical for the development of next-generation protein therapeutics, antibody-drug conjugates, and diagnostic agents.

Challenges and Opportunities in Scalable Production and Methodological Refinement

Despite its potential, the widespread adoption of N-Boc-N-bis(PEG1-azide) and other advanced PEG linkers faces challenges related to their production and purification, particularly at an industrial scale.

Key Challenges and Opportunities:

Cost and Scalability: The synthesis of uniform, functionally complex PEGs is often a multi-step process that can be costly and difficult to scale up. acs.org A major opportunity lies in developing more efficient synthetic routes, such as improved iterative methods or continuous flow processes, which can reduce costs and enhance throughput. acs.orgfujifilm.com

Purification and Characterization: A significant hurdle in PEG chemistry is the purification of the desired product from a mixture of isomers and polymers of different lengths (polydispersity). biopharminternational.com This increases production costs and can lead to batch-to-batch variability. nih.gov The development of advanced chromatographic techniques, such as mixed-mode chromatography, and the use of automated purification systems are crucial for overcoming this challenge. fujifilm.com

Analytical Method Development: Robust analytical methods are required to fully characterize the final conjugated product, confirming the site of attachment and the integrity of both the linker and the biomolecule. leadinglifetechnologies.com Refining these methods is essential for quality control and regulatory approval of therapeutic products.

Addressing these manufacturing and analytical challenges will be critical for translating the promising laboratory-scale applications of N-Boc-N-bis(PEG1-azide) into commercially viable products. fujifilm.combiopharminternational.com

Q & A

Q. What are the critical steps for synthesizing and characterizing N-Boc-N-bis(PEG1-azide) to ensure reproducibility in academic research?

- Methodological Answer : Synthesis involves Boc protection of the amine group followed by PEG1-azide conjugation. Purification via column chromatography or preparative HPLC is essential to remove unreacted azide precursors. Characterization requires H/C NMR to confirm Boc protection and PEG linker integrity, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and storage protocols (-20°C, desiccated, shielded from light) .

Q. How should researchers address batch-to-batch variability in N-Boc-N-bis(PEG1-azide) for consistent experimental outcomes?

- Methodological Answer : Batch variability arises from differences in azide purity, residual solvents, or PEG oxidation. Implement quality control (QC) measures:

- HPLC-MS : Quantify main product vs. impurities (e.g., degraded azides).

- Peptide content analysis : Adjust molar concentrations if batch-specific purity varies.

- Solubility testing : Pre-dissolve in DMSO/DMF and filter-sterilize for cell-based assays.

Store aliquots at -20°C to minimize hydrolysis. Report batch-specific data in supplementary materials .

Advanced Research Questions

Q. How does the PEG1 linker length in N-Boc-N-bis(PEG1-azide) influence PROTAC-mediated target protein degradation efficiency?

- Methodological Answer : The PEG1 linker’s short length may limit ternary complex (target-PROTAC-E3 ligase) formation compared to longer PEG variants (e.g., PEG4). To assess:

- Comparative studies : Synthesize PROTACs with PEG1 vs. PEG4 linkers.

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Cellular assays : Quantify degradation via Western blot (target protein levels) and immunofluorescence (subcellular localization).

Optimize by testing intermediate PEG lengths or flexible spacers .

Q. What experimental strategies mitigate competing side reactions when using N-Boc-N-bis(PEG1-azide) in CuAAC-based bioconjugation?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can induce oxidative damage or off-target reactions. Strategies include:

- Ligand optimization : Use THPTA or BTTAA ligands to reduce Cu toxicity.

- Reaction conditions : Maintain pH 7–8 (buffered with Tris or PBS) and low Cu concentrations (50–100 µM).

- Post-reaction purification : Remove copper residues via EDTA chelation or size-exclusion chromatography.